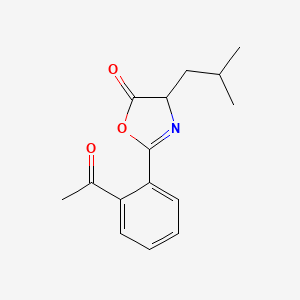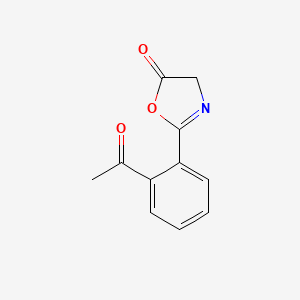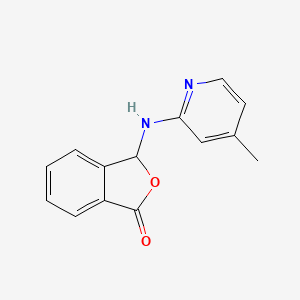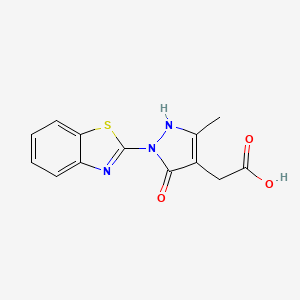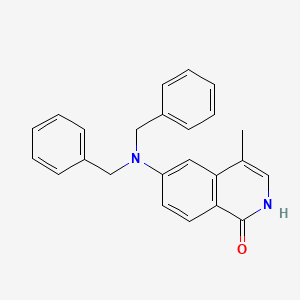
6-(Dibenzylamino)-4-methylisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dibenzylamino)-4-methylisoquinolin-1(2H)-one is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a dibenzylamino group attached to the isoquinoline core, which imparts unique chemical and physical properties
Métodos De Preparación
The synthesis of 6-(Dibenzylamino)-4-methylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Attachment of the Dibenzylamino Group: The final step involves the nucleophilic substitution reaction where dibenzylamine is reacted with the isoquinoline derivative in the presence of a suitable base like sodium hydride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques to scale up the process efficiently.
Análisis De Reacciones Químicas
6-(Dibenzylamino)-4-methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions include various substituted isoquinolines and their derivatives.
Aplicaciones Científicas De Investigación
6-(Dibenzylamino)-4-methylisoquinolin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and synthetic analogs.
Material Science: It is investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 6-(Dibenzylamino)-4-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. For example, it could inhibit the activity of certain kinases involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting signal transduction pathways.
Comparación Con Compuestos Similares
Similar compounds to 6-(Dibenzylamino)-4-methylisoquinolin-1(2H)-one include other isoquinoline derivatives such as:
6-(Dimethylamino)-4-methylisoquinolin-1(2H)-one: Differing by the presence of dimethylamino instead of dibenzylamino, this compound may exhibit different pharmacological properties.
4-Methylisoquinolin-1(2H)-one: Lacking the dibenzylamino group, this simpler compound serves as a basis for comparison in terms of reactivity and application.
The uniqueness of this compound lies in its specific structural features that confer distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Propiedades
Número CAS |
918812-86-9 |
|---|---|
Fórmula molecular |
C24H22N2O |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
6-(dibenzylamino)-4-methyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C24H22N2O/c1-18-15-25-24(27)22-13-12-21(14-23(18)22)26(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,25,27) |
Clave InChI |
IZSUVWLYEQBDLN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC(=O)C2=C1C=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


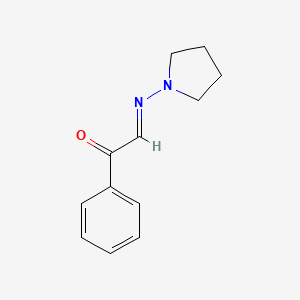
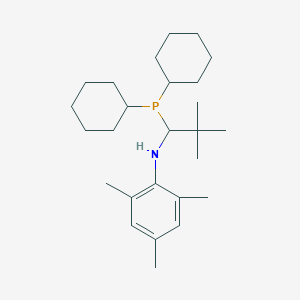

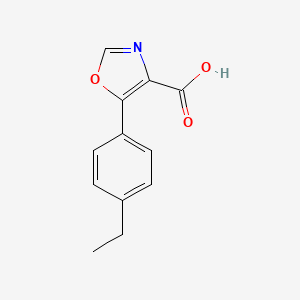
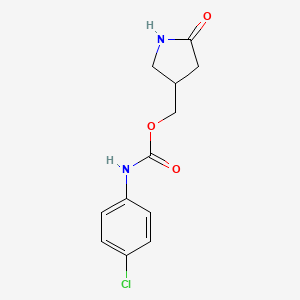


![N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B12880527.png)

![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(Diisopropylphosphine)](/img/structure/B12880539.png)
